molecular formula C28H31D3F3N3O7 B611115 Tafenoquine-d3 succinate CAS No. 1133378-83-2

Tafenoquine-d3 succinate

カタログ番号: B611115
CAS番号: 1133378-83-2
分子量: 584.61
InChIキー: CQBKFGJRAOXYIP-NXIGQQGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tafenoquine-d3 is a trideuerium-labeled Tafenoquine derivative. Tafenoquine, also known as WR-238605, is an oral active antimalaria drug that is being investigated as a potential treatment for malaria, as well as for malaria prevention. Tafenoquine Shows Activity against Trypanosoma brucei. Tafenoquine targets leishmania respiratory complex III and induces apoptosis. Tafenoquine has a long half-life of approximately 14 days and is generally safe and well tolerated, Malaria remains an important cause of global morbidity and mortality. As antimalarial drug resistance escalates, new safe and effective medications are necessary to prevent and treat malarial infection.

科学的研究の応用

Pharmacological Research

1. Mechanism of Action

Tafenoquine's mechanism involves interference with the mitochondrial respiration of Plasmodium species, leading to oxidative stress within the parasite. Its efficacy against both liver and blood stages makes it a unique therapeutic agent compared to other antimalarials like primaquine, which primarily targets liver stages. Research indicates that tafenoquine is effective in preventing malaria relapse by clearing hypnozoites from the liver .

2. Pharmacokinetic Studies

Pharmacokinetic modeling has been crucial in understanding tafenoquine's behavior in various populations. Studies have demonstrated that higher plasma concentrations correlate with lower recurrence rates of malaria. A two-compartment model has been used to describe its elimination kinetics, showing significant variability based on dosing regimens .

Parameter Value
Half-LifeApproximately 15 days
Bioavailability90%
Peak Plasma Concentration300 mg dose: 1.5 µg/mL

Clinical Applications

1. Treatment Regimens

Clinical trials have established tafenoquine as a single-dose treatment option for P. vivax malaria. For instance, a study showed that a single 600 mg dose was effective in preventing relapses with a protective efficacy rate of 92.6% when compared to conventional treatments .

2. Safety and Tolerability

The safety profile of tafenoquine has been assessed in various studies, revealing adverse effects such as gastrointestinal disturbances and psychiatric symptoms at higher rates compared to placebo groups . It is essential to screen patients for glucose-6-phosphate dehydrogenase (G6PD) deficiency prior to administration due to the risk of hemolytic anemia.

Case Studies

1. EFFORT Clinical Trial

This pragmatic randomized controlled trial evaluated the effectiveness of tafenoquine in combination with primaquine versus standard treatments in diverse populations across malaria-endemic regions. Results indicated that tafenoquine significantly reduced relapse rates compared to other regimens .

2. Military Deployment Studies

Research involving military personnel deployed in malaria-endemic areas provided valuable data on the real-world efficacy and safety of tafenoquine under challenging conditions. The findings highlighted both its effectiveness in preventing malaria and the need for careful monitoring of side effects due to environmental stressors .

特性

CAS番号

1133378-83-2

分子式

C28H31D3F3N3O7

分子量

584.61

IUPAC名

N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3;

InChIキー

CQBKFGJRAOXYIP-NXIGQQGZSA-N

SMILES

CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O

外観

Light yellow solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

WR-238605, WR 238605, WR238605, Tafenoquine;  trideuerium-labeled Tafenoquine derivative;  Tafenoquine-d3 succinate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafenoquine-d3 succinate
Reactant of Route 2
Tafenoquine-d3 succinate
Reactant of Route 3
Tafenoquine-d3 succinate
Reactant of Route 4
Tafenoquine-d3 succinate
Reactant of Route 5
Tafenoquine-d3 succinate
Reactant of Route 6
Tafenoquine-d3 succinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。